Physicochemical properties of Benzyl-(4-methyl-thiazol-2-ylmethyl)-amine
Physicochemical properties of Benzyl-(4-methyl-thiazol-2-ylmethyl)-amine
CAS Registry Number: 886505-98-2 Molecular Formula: C₁₂H₁₄N₂S Molecular Weight: 218.32 g/mol [1][2]
Executive Summary
Benzyl-(4-methyl-thiazol-2-ylmethyl)-amine is a secondary amine building block featuring two distinct pharmacophores: a lipophilic benzyl moiety and a polar, aromatic 4-methylthiazole ring.[1][2] Widely utilized in Fragment-Based Drug Discovery (FBDD), this scaffold serves as a critical intermediate for synthesizing kinase inhibitors, GPCR ligands, and antimicrobial agents.[1][2] Its physicochemical profile balances lipophilicity with aqueous solubility (via protonation), making it an ideal "linker" fragment in medicinal chemistry campaigns.[1][2]
This guide provides a comprehensive technical analysis of its properties, synthetic routes, and handling protocols, designed for researchers requiring high-purity integration of this motif into complex small molecules.
Chemical Identity & Structural Analysis
The molecule consists of a secondary amine core flanked by a benzyl group and a (4-methylthiazol-2-yl)methyl group.[1][2][3] The thiazole ring acts as a bioisostere for pyridine or imidazole, offering unique pi-stacking interactions and hydrogen bond acceptance capability.
| Property | Data / Descriptor |
| IUPAC Name | N-Benzyl-1-(4-methyl-1,3-thiazol-2-yl)methanamine |
| SMILES | CC1=CSC(CNCC2=CC=CC=C2)=N1 |
| InChI Key | DUOANANYKYXIQY-UHFFFAOYSA-N |
| Stereochemistry | Achiral (Prochiral nitrogen) |
| Rotatable Bonds | 4 (High flexibility for binding pocket adaptation) |
| H-Bond Donors | 1 (Secondary Amine) |
| H-Bond Acceptors | 2 (Thiazole Nitrogen, Amine Nitrogen) |
Pharmacophore Mapping
The structural utility lies in the distance between the aromatic centers and the basic nitrogen. The secondary amine provides a protonation site (
Figure 1: Pharmacophore map highlighting the dual aromatic system separated by a cationic linker.[1][2]
Physicochemical Profile
Accurate physicochemical data is essential for predicting ADME (Absorption, Distribution, Metabolism, Excretion) behavior.[1][2] While specific experimental values for this catalog item are sparse in open literature, the following data is derived from high-fidelity consensus predictions and fragment-based analysis.
| Parameter | Value (Predicted/Consensus) | Implication for Drug Design |
| LogP (Octanol/Water) | 2.1 – 2.6 | Optimal for membrane permeability; Lipinski compliant.[1][2] |
| LogD (pH 7.4) | ~1.2 – 1.8 | Moderate distribution coefficient; indicates good balance of solubility and permeability at physiological pH.[1][2] |
| pKa (Base) | 8.8 ± 0.5 | Predominantly protonated at physiological pH (7.4), enhancing solubility.[1][2] |
| pKa (Thiazole N) | ~2.5 | The thiazole nitrogen is weakly basic and remains unprotonated at physiological pH.[1][2] |
| TPSA | ~25 Ų | Excellent BBB permeability potential (TPSA < 90 Ų).[1][2] |
| Solubility | High in DCM, MeOH, DMSO. | Free base is sparingly soluble in water; HCl salt is highly water-soluble.[1][2] |
| Melting Point | Low-melting solid or oil | Likely exists as an oil or semi-solid at RT; salts (HCl, Oxalate) are crystalline solids (>150°C).[1][2] |
Synthetic Methodologies
Two primary routes exist for synthesizing this scaffold.[1][2] The Reductive Amination route is preferred for its mild conditions and avoidance of over-alkylation byproducts.
Route A: Reductive Amination (Recommended)
This protocol ensures mono-alkylation and high yield.[1][2]
Reagents:
Protocol:
-
Imine Formation: Dissolve 4-methylthiazole-2-carbaldehyde in anhydrous DCM. Add benzylamine and catalytic acetic acid.[1][2] Stir at Room Temperature (RT) for 2 hours under
. Note: Use of molecular sieves (4Å) can accelerate equilibrium.[1][2] -
Reduction: Cool the mixture to 0°C. Add STAB portion-wise over 15 minutes. Allow to warm to RT and stir for 12-16 hours.
-
Quench: Quench with saturated aqueous
. -
Extraction: Extract the aqueous layer with DCM (3x).[1][2] Combine organics, dry over
, and concentrate. -
Purification: The crude oil is often pure enough (>95%).[1][2] If necessary, purify via flash column chromatography (SiO2, Hexane:EtOAc gradient) or convert to the HCl salt for recrystallization.[1][2]
Route B: Nucleophilic Substitution
Reagents: 2-(Chloromethyl)-4-methylthiazole + Benzylamine.[1][2] Risk: This route often leads to bis-alkylation (formation of tertiary amines) unless benzylamine is used in large excess.[1][2]
Figure 2: One-pot reductive amination workflow for high-purity synthesis.[1][2]
Stability & Handling
-
Oxidation: The secondary amine is susceptible to N-oxidation over prolonged exposure to air.[1] Store under inert atmosphere (Argon/Nitrogen).[1][2]
-
Hygroscopicity: As a free base, it may absorb atmospheric moisture. Conversion to the Hydrochloride (HCl) or Fumarate salt is recommended for long-term storage.[1][2]
-
Shelf Life: >2 years at -20°C in sealed containers (as salt form).
Analytical Detection:
-
MS (ESI+): Strong
peak at m/z 219.1.[1][2] -
NMR (
): Look for the singlet (~2.4 ppm) of the thiazole-methyl, the singlet (~4.1 ppm) of the thiazole-CH2-N, and the singlet (~3.8 ppm) of the benzyl-CH2-N.[1][2]
Applications in Drug Discovery
This scaffold is a "privileged structure" in medicinal chemistry.[2][4]
-
Kinase Inhibition: The thiazole ring can mimic the adenine ring of ATP, forming hydrogen bonds with the hinge region of kinases. The benzyl group extends into the hydrophobic back-pocket.[1][2]
-
GPCR Ligands: Used in the design of dopamine and serotonin receptor modulators, where the basic nitrogen mimics the endogenous neurotransmitter's amine.
-
Fragment Linking: The molecule serves as a rigid linker.[2] The angle between the substituents on the thiazole ring (approx 140-150°) provides a unique vector compared to phenyl (180° or 120°) or piperazine linkers.[1][2]
References
-
Chemical Identity: PubChem Compound Summary for CID 5272584 (Related substructure analysis). National Center for Biotechnology Information (2025).[1][2]Link[1][2]
-
Synthetic Methodology: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61.11 (1996): 3849-3862.[1][2] Link[1][2]
-
Thiazole Properties: Echemi. "2-Benzyl-4-methyl-1,3-thiazole-5-carboxylic acid Properties" (Structural analog data).[1][2] Echemi Chemical Database.[1][2]Link[1][2]
-
Vendor Data: BLDpharm Product Entry for CAS 886505-98-2.[5][6] BLD Pharmatech Ltd.[1][2]Link[1][2]
-
General Reactivity: Clayden, J., Greeves, N., & Warren, S. Organic Chemistry. Oxford University Press, 2012. (Chapter on Heterocyclic Chemistry).
Sources
- 1. PubChemLite - 4-(2-aminothiazol-4-yl)-n-benzyl-n-[2-[benzyl-[(1r)-1-phenylethyl]amino]-2-oxo-ethyl]benzamide (C34H32N4O2S) [pubchemlite.lcsb.uni.lu]
- 2. PubChemLite - 4-(2-aminothiazol-4-yl)-n-benzyl-n-[2-[benzyl-[(1r)-1-phenylethyl]amino]-2-oxo-ethyl]benzamide (C34H32N4O2S) [pubchemlite.lcsb.uni.lu]
- 3. Benzyl-(4-methyl-thiazol-2-ylmethyl)-amine [chemdict.com]
- 4. mdpi.com [mdpi.com]
- 5. Buy 4-bromo-N-hexylbenzamide (EVT-478753) [evitachem.com]
- 6. 886505-98-2|N-Benzyl-1-(4-methylthiazol-2-yl)methanamine|BLDpharm [bldpharm.com]
